molecular formula C22H30ClN3O2S2 B2399772 N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351614-95-3

N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2399772
CAS No.: 1351614-95-3
M. Wt: 468.07
InChI Key: JSJYZBKHKUZQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Using N-Boc-piperazine, couple it with the intermediate amide under conditions that facilitate peptide bond formation, followed by deprotection of the Boc group.

  • Incorporation of the Isopropylthio Phenylacetyl Group

    • Perform a Friedel-Crafts acylation of 4-(isopropylthio)benzoyl chloride with the free amine on the piperazine ring, using a suitable Lewis acid like AlCl3.

  • Industrial Production Methods

    Scaling up this compound for industrial production requires optimization of each step to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated synthesis platforms can be employed to achieve efficient large-scale production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps. A common synthetic route includes:

    • Formation of the Thiophene Carboxamide Core

      • Starting with thiophene-2-carboxylic acid, convert it to thiophene-2-carboxamide via an amide formation reaction using appropriate amine sources and coupling agents like EDCI or DCC.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride undergoes several types of chemical reactions:

    • Oxidation: : Undergoes oxidation reactions primarily at the thiophene ring and the isopropylthio group.

    • Reduction: : Can be reduced at the carbonyl functionalities in the presence of reducing agents like lithium aluminum hydride.

    • Substitution: : Shows reactivity in nucleophilic substitution reactions, especially at the piperazine nitrogen.

    Common Reagents and Conditions

    • Oxidation: : Utilizing oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    • Reduction: : Employing reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Substitution: : Typical conditions involve nucleophiles such as alkyl halides in polar aprotic solvents.

    Major Products Formed from These Reactions

    • Oxidation Products: : Sulfoxides and sulfones derived from the isopropylthio group.

    • Reduction Products: : Alcohols and secondary amines from the reduction of carbonyl and amide functionalities.

    • Substitution Products: : N-alkylated derivatives when nucleophilic substitution occurs at the piperazine nitrogen.

    Scientific Research Applications

    N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has numerous applications in scientific research:

    • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    • Biology: : Explored for its binding properties to biological targets, including receptors and enzymes.

    • Medicine: : Investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anticancer research.

    • Industry: : Applied in the development of novel materials and as a catalyst in various industrial processes.

    Mechanism of Action

    The mechanism by which N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets:

    • Molecular Targets: : Targets receptors such as G-protein coupled receptors (GPCRs) and enzymes like proteases.

    • Pathways Involved: : Modulates signaling pathways related to inflammation, apoptosis, and cellular proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(2-(4-(2-(4-(methylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride: : Differs by the presence of a methylthio group instead of an isopropylthio group.

    • N-(2-(4-(2-(4-(ethylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride: : Contains an ethylthio group rather than an isopropylthio group.

    Highlighting Its Uniqueness

    The unique presence of the isopropylthio group in N-(2-(4-(2-(4-(isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride contributes to its distinct physicochemical properties and biological activities, setting it apart from similar compounds.

    That’s a deep dive into your compound! What’s next on the agenda?

    Properties

    IUPAC Name

    N-[2-[4-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H29N3O2S2.ClH/c1-17(2)29-19-7-5-18(6-8-19)16-21(26)25-13-11-24(12-14-25)10-9-23-22(27)20-4-3-15-28-20;/h3-8,15,17H,9-14,16H2,1-2H3,(H,23,27);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JSJYZBKHKUZQSK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H30ClN3O2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    468.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.